molecular formula C11H12N2O3 B1439013 Ethyl 5-methoxy-1H-indazole-3-carboxylate CAS No. 865887-16-7

Ethyl 5-methoxy-1H-indazole-3-carboxylate

Cat. No.: B1439013
CAS No.: 865887-16-7
M. Wt: 220.22 g/mol
InChI Key: LFWBFXSJXLTAIJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-indazole-3-carboxylate (CAS: 865887-16-7) is a heterocyclic compound with the molecular formula C₁₁H₁₂N₂O₃ and a molecular weight of 220.22 g/mol . It features a methoxy group at the 5-position of the indazole core and an ethyl ester at the 3-position. This compound is primarily utilized in research settings for drug discovery and structural studies, with a purity exceeding 98% . Its solubility in organic solvents (e.g., DMSO, ethanol) and stability under refrigeration (2–8°C) make it suitable for experimental workflows .

Properties

IUPAC Name

ethyl 5-methoxy-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWBFXSJXLTAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653033
Record name Ethyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865887-16-7
Record name Ethyl 5-methoxy-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-indazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of appropriate electrophiles.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-1H-indazole-3-carboxylate.

    Reduction: Formation of ethyl 5-methoxy-1H-indazole-3-methanol.

    Substitution: Formation of various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 5-methoxy-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 5-methoxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the indazole ring is critical for modulating biological activity and physicochemical properties. Key analogs include:

Compound Name 5-Substituent Ester Group Biological Activity/Notes CAS Number Reference
Ethyl 5-methoxy-1H-indazole-3-carboxylate Methoxy (-OCH₃) Ethyl Research use; high purity (>98%) 865887-16-7
Ethyl 5-methyl-1H-indazole-3-carboxylate Methyl (-CH₃) Ethyl Antiarthritic effects in rats (low toxicity) Not specified
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate Benzyloxy (-OBn) Methyl Increased lipophilicity; potential for enhanced membrane permeability MFCD07371590
Mthis compound Methoxy (-OCH₃) Methyl Similar electronic profile; shorter ester chain may alter metabolic stability 90915-65-4
  • Methoxy vs. This difference may explain the superior antiarthritic activity observed in methyl-substituted analogs (e.g., ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate) at low doses .
  • Benzyloxy vs. Methoxy : The benzyloxy group introduces steric bulk and lipophilicity, which could improve binding to hydrophobic enzyme pockets but reduce solubility in aqueous media .

Ester Group Variations

The ester moiety at the 3-position influences metabolic stability and solubility:

Compound Name Ester Group Molecular Weight Hydrolysis Rate (Relative) Notes
This compound Ethyl 220.22 Moderate Slower hydrolysis than methyl esters; prolonged activity
Mthis compound Methyl 206.19 Fast Faster metabolic clearance; lower molecular weight
  • Ethyl vs. This property is advantageous in prodrug design .

N1-Substitution Effects

The N1 position of indazole derivatives is often modified to optimize pharmacological profiles:

Compound Name N1-Substituent Activity Notes
This compound Hydrogen (-H) Research use; unmodified for baseline studies
Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate p-Chlorobenzoyl Significant antiarthritic effects; low toxicity
  • Acylated N1 : Introducing acyl groups (e.g., p-chlorobenzoyl) at N1 enhances anti-inflammatory activity, as seen in preclinical models . The target compound’s unsubstituted N1 may serve as a scaffold for further derivatization.

Core Heterocycle Modifications

Replacing the indazole core with other heterocycles alters electronic properties:

Compound Name Core Structure Key Differences
This compound Indazole Aromatic, two adjacent nitrogen atoms
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate Pyrazole One nitrogen atom; reduced aromaticity
  • Indazole vs.

Tables for Comparative Analysis

Table 2: Physicochemical Properties

Property Target Compound Methyl 5-Methoxy Analog 5-Benzyloxy Analog
Molecular Weight 220.22 206.19 298.31
Solubility (DMSO) High Moderate Low
Metabolic Stability Moderate Low High

Biological Activity

Ethyl 5-methoxy-1H-indazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Its molecular formula is C11H12N2O3C_{11}H_{12}N_{2}O_{3} and it features an ethyl ester group at the carboxylic acid position, which is crucial for its biological activity.

Target Interactions:
The compound interacts with various enzymes and receptors, particularly:

  • Cyclooxygenase (COX) Inhibition: It has been shown to inhibit COX-2, leading to reduced production of pro-inflammatory mediators.
  • Kinase Inhibition: this compound targets multiple kinases, which may contribute to its anti-cancer properties by inhibiting cell growth and promoting apoptosis.

Biochemical Pathways:
The compound affects several key biochemical pathways:

  • It modulates inflammatory pathways by inhibiting enzymes involved in the arachidonic acid cascade.
  • It influences cell signaling pathways related to growth and apoptosis, making it a candidate for cancer therapy.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Studies indicate that it can reduce inflammation in various models by inhibiting COX enzymes and altering gene expression related to inflammatory responses.

Anticancer Properties

Research has demonstrated that this compound possesses anticancer activity against several human cancer cell lines, including:

  • Lung Cancer (A549)
  • Chronic Myeloid Leukemia (K562)
  • Prostate Cancer (PC-3)
  • Liver Cancer (Hep-G2)

In vitro studies using the MTT assay have shown that it can inhibit cell proliferation with IC50 values indicating effective concentrations for therapeutic use. For example, one study reported an IC50 value of 5.15 µM against K562 cells .

Pharmacokinetics

Absorption and Distribution:
this compound demonstrates good absorption characteristics typical of indazole derivatives. Its distribution within tissues is influenced by its interaction with transporters and binding proteins, which facilitate cellular uptake.

Stability and Degradation:
The compound remains stable under specific conditions, maintaining its biological activity over time. Laboratory studies have observed temporal changes in its effects, highlighting the importance of environmental factors on its efficacy.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFocusFindings
Anti-inflammatory effectsInhibition of COX enzymes; reduction in inflammatory markers.
Anticancer activityEffective against K562 cells with IC50 = 5.15 µM; induces apoptosis via Bcl2 inhibition.
Pharmacological profilingDemonstrated selective toxicity towards cancer cells compared to normal cells (HEK-293).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-methoxy-1H-indazole-3-carboxylate
Reactant of Route 2
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Ethyl 5-methoxy-1H-indazole-3-carboxylate

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